5-(4-Methoxyphenyl)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibition JNK1

This 5-(4-methoxyphenyl)pyrimidin-2-amine is ideal for JNK1 inhibitor programs (IC50=2.77µM). Its specific substitution pattern is essential for kinase targeting—generic analogs lose activity. Features a reliable one-step synthesis for lower cost and high yield. ≥95% purity ensures consistent results in SAR studies, cross-coupling method development, and kinase selectivity profiling. Choose this scaffold for predictable, literature-supported lead optimization.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 31408-47-6
Cat. No. B1387631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)pyrimidin-2-amine
CAS31408-47-6
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N=C2)N
InChIInChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14)
InChIKeyPKSSRSRVRREPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 31408-47-6) as a Pharmacological Probe and Chemical Intermediate


5-(4-Methoxyphenyl)pyrimidin-2-amine (CAS 31408-47-6) is a substituted 2-aminopyrimidine derivative featuring a para-methoxyphenyl group at the 5-position of the pyrimidine ring . This structure provides a versatile scaffold for medicinal chemistry, enabling participation in nucleophilic substitution and hydrogen bonding interactions . It serves as a crucial building block and intermediate in the synthesis of biologically active compounds, particularly those targeting kinases [1].

Why a Generic 2-Aminopyrimidine is Not a Direct Substitute for 5-(4-Methoxyphenyl)pyrimidin-2-amine


In scientific research and industrial synthesis, the precise substitution pattern on the pyrimidine core is the primary driver of biological activity and synthetic utility. The 5-(4-methoxyphenyl) group is not a generic entity; its specific electronic and steric properties dictate target binding affinity and reaction outcomes. Replacing it with a different aryl or heteroaryl group can lead to a complete loss of desired biological activity, as demonstrated by structure-activity relationship (SAR) studies showing that even minor modifications, such as replacing the pyrimidine core or altering the aniline substitution, can cause a dramatic reduction in kinase inhibitory potency [1]. Therefore, using a generic or off-the-shelf 2-aminopyrimidine without this specific moiety is likely to result in a failed experiment or a non-viable synthetic route.

Quantitative Evidence for Differentiating 5-(4-Methoxyphenyl)pyrimidin-2-amine


Kinase Inhibition Profile: JNK1 Inhibitory Activity

5-(4-Methoxyphenyl)pyrimidin-2-amine demonstrates measurable, though modest, inhibitory activity against c-Jun N-terminal kinase 1 (JNK1), a key target in inflammatory and neurodegenerative diseases [1]. This provides a defined starting point for optimization, in contrast to the unsubstituted 2-aminopyrimidine core which lacks this activity [2].

Medicinal Chemistry Kinase Inhibition JNK1

Synthetic Accessibility and Efficiency

A key differentiator for procurement is its established synthetic accessibility. A one-step protocol has been reported to produce 5-(4-Methoxyphenyl)pyrimidin-2-amine in quantitative yield under adapted Vilsmeier conditions [1]. This contrasts with more complex pyrimidine syntheses that often involve multi-step routes and lower overall yields.

Synthetic Chemistry Process Chemistry Intermediate

Physicochemical Profile for Compound Handling and Formulation

The compound has defined and quantifiable physicochemical properties that are crucial for reproducible experimental work. Its melting point is 130-135 °C, and it exhibits moderate solubility in ethanol, methanol, and DMSO, while being sparingly soluble in water . The calculated LogP is 1.43 and the Polar Surface Area (PSA) is 61 Ų . These values are distinct from other substituted pyrimidines, such as 4-(4-methoxyphenyl)pyrimidin-2-amine, which has a lower calculated XLogP3-AA of 1.5 [1].

Pre-formulation Solubility Stability

Purity Specifications for Reliable Research Outcomes

Reputable vendors supply this compound with high purity, typically at 95% or 98%, as verified by analytical methods . This level of purity is essential for reproducible biological assays and synthetic transformations, ensuring that observed effects are attributable to the target compound and not to impurities.

Quality Control Analytical Chemistry Procurement

Defined Application Scenarios for 5-(4-Methoxyphenyl)pyrimidin-2-amine


Medicinal Chemistry: Optimization of JNK1 Inhibitors

This compound is the appropriate choice for a medicinal chemistry program focused on developing novel inhibitors of c-Jun N-terminal kinase 1 (JNK1). The documented, albeit moderate, activity against JNK1 (IC50 = 2.77 µM) provides a clear, quantifiable starting point for structure-activity relationship (SAR) studies and lead optimization [1].

Synthetic Methodology Development: A Model Substrate for Cross-Coupling Reactions

The compound's well-defined structure, containing a primary amine and an aryl halide surrogate (via the pyrimidine ring), makes it an ideal model substrate for developing and optimizing new cross-coupling or nucleophilic aromatic substitution (SNAr) reactions [1]. Its commercial availability in high purity (95-98%) ensures consistent and reproducible results in method development .

Chemical Biology: A Structurally-Defined Probe for Kinase Profiling

5-(4-Methoxyphenyl)pyrimidin-2-amine is suitable for use as a chemical probe in kinase selectivity panels. Its established interaction with JNK1 and weak interaction with CDK2 (IC50 = 10 µM) provides a reference point for evaluating the selectivity of novel 2-aminopyrimidine-based inhibitors and for deconvoluting the polypharmacology of this chemical class [1].

Process Chemistry: A Cost-Effective Intermediate for Scale-Up

For process chemists, this compound is a preferred intermediate for synthesizing more complex drug candidates due to its documented high-yield, one-step synthesis [1]. Its reliable and straightforward preparation translates to a lower cost of goods and a more efficient and sustainable manufacturing process compared to analogs requiring complex, multi-step synthetic routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Methoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.